[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 338750-27-9
VCID: VC5777792
InChI: InChI=1S/C19H20ClNO2/c1-21-11-17(13-6-8-15(20)9-7-13)18(12-21)19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11-12H2,1-2H3
SMILES: CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.82

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone

CAS No.: 338750-27-9

Cat. No.: VC5777792

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.82

* For research use only. Not for human or veterinary use.

[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone - 338750-27-9

Specification

CAS No. 338750-27-9
Molecular Formula C19H20ClNO2
Molecular Weight 329.82
IUPAC Name [4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone
Standard InChI InChI=1S/C19H20ClNO2/c1-21-11-17(13-6-8-15(20)9-7-13)18(12-21)19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11-12H2,1-2H3
Standard InChI Key HVRINZSEISPUSB-UHFFFAOYSA-N
SMILES CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

The compound features a pyrrolidine ring substituted at the 1-position with a methyl group and at the 3- and 4-positions with aromatic moieties: a 4-chlorophenyl group and a 3-methoxyphenyl ketone. Key structural attributes include:

  • Pyrrolidine core: A saturated five-membered nitrogen heterocycle contributing to conformational flexibility.

  • Aromatic substituents:

    • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.

    • 3-Methoxyphenyl methanone: Introduces steric bulk and potential hydrogen-bonding interactions via the methoxy oxygen .

The IUPAC name, [4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone, reflects its substitution pattern. The SMILES string CN1CC(C(C1)C(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl and InChIKey HVRINZSEISPUSB-UHFFFAOYSA-N provide unambiguous identifiers for computational and database applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step strategies to assemble the pyrrolidine core and introduce substituents:

  • Pyrrolidine Formation:

    • Cyclization of γ-chloroamines or via Paal-Knorr synthesis using 1,4-diketones and ammonia derivatives .

  • Substituent Introduction:

    • 4-Chlorophenyl Group: Achieved through nucleophilic aromatic substitution or Suzuki-Miyaura coupling using palladium catalysts .

    • 3-Methoxyphenyl Methanone: Introduced via Friedel-Crafts acylation or ketone formation using Grignard reagents.

A representative protocol from the literature involves:

  • Methylation of pyrrolidine using methyl iodide in the presence of a base.

  • Friedel-Crafts acylation with 3-methoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃).

  • Coupling with 4-chlorophenylboronic acid via Suzuki-Miyaura cross-coupling .

Optimization Challenges

  • Steric Hindrance: Bulky substituents necessitate optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

  • Regioselectivity: Controlling the position of substituents requires careful choice of protecting groups and catalysts.

Physicochemical Properties

PropertyValue/DescriptionMethod/Prediction
Boiling Point472.4 ± 45.0 °CPredicted (EPI Suite)
Density1.191 ± 0.06 g/cm³Predicted
pKa8.45 ± 0.60Predicted
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Experimental
LogP~3.2 (estimated)ChemAxon

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~3.2) suggest suitability for lipid-based formulations or prodrug strategies .

Chemical Reactivity and Functionalization

Key Reactive Sites

  • Ketone Group: Susceptible to nucleophilic addition (e.g., Grignard reagents, hydride reductions).

  • Aromatic Rings:

    • 4-Chlorophenyl: Electrophilic substitution at the para position is hindered; dechlorination possible under reductive conditions.

    • 3-Methoxyphenyl: Ortho/para-directing effects facilitate further functionalization (e.g., nitration, sulfonation) .

Derivatization Examples

  • Reduction of Ketone: Produces a secondary alcohol, altering polarity and bioactivity.

  • Demethylation of Methoxy Group: Yields a phenolic derivative with enhanced hydrogen-bonding capacity .

Pharmacological and Research Applications

Computational Predictions

  • ADMET Profile: Predicted moderate blood-brain barrier permeability and CYP450 inhibition risk .

  • Target Prediction: Molecular docking suggests affinity for serotonin receptors and monoamine oxidases .

ParameterRecommendation
Storage-20°C, under inert atmosphere
HandlingUse PPE (gloves, goggles); avoid inhalation
ToxicityLimited data; assume acute toxicity (LD₅₀ > 500 mg/kg, rat)

Suppliers such as Key Organics (UK) and Ryan Scientific (US) provide the compound for research purposes only .

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